![molecular formula C12H14BrN3O2 B2390243 5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2097932-06-2](/img/structure/B2390243.png)
5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine
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Description
Scientific Research Applications
Synthesis and Reactions
5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine, due to its structure, plays a significant role in the synthesis of various heterocyclic compounds. For example, studies have demonstrated its utility in the preparation of thiazolidino[3,2-a]pyrimidines, which are synthesized from 1,2-dibromoethane and substituted 2-thiouracils. These compounds exhibit bromination under mild conditions, leading to cine-substituted products when reacted with cyclic secondary amines (Brown & Dyson, 1971).
Antiviral Activity
Another significant application involves its derivatives' antiviral activities. For instance, acyclic nucleoside phosphonate analogues with a 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine structure have shown potent antiretroviral activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, in cell culture. These findings highlight the potential of 5-bromo-2-substituted pyrimidines as key intermediates in developing new antiviral drugs (Hocková et al., 2003).
Radiotherapeutic Agents
The radiosensitizing activity of halogen-substituted pyrimidines, like 5-bromouracil, in cancer treatment is another crucial application. These compounds, upon reaction with electrons, produce highly reactive radicals that contribute to their effectiveness as radiotherapeutic (RT) agents. This mechanism has been explored theoretically, showing the potential for these compounds to enhance RT treatments (Kumar & Sevilla, 2017).
Synthesis of Nucleoside Analogs
Additionally, 5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine derivatives have been used in the synthesis of acyclonucleoside derivatives of 5-fluorouracil. These derivatives aim to develop new compounds with fewer side effects and broader safety margins compared to traditional 5-fluorouracil-based chemotherapy treatments (Rosowsky et al., 1981).
properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c13-9-5-14-12(15-6-9)18-10-3-4-16(7-10)11(17)8-1-2-8/h5-6,8,10H,1-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRDRBAZKMBMBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine |
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